5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one is an organic compound that features a naphthalene ring attached to an isoxazole ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Thioether Formation: The naphthalene ring is introduced via a thioether linkage. This can be achieved by reacting a naphthalene thiol with a suitable electrophile, such as a halomethyl isoxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isoxazolines.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Scientific Research Applications
5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether and isoxazole moieties can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-2-yl)isoxazol-3-amine: Similar structure but with an amine group instead of a thioether linkage.
Naphthalene-2-thiol: Contains the naphthalene ring and thiol group but lacks the isoxazole ring.
Isoxazole derivatives: Various compounds with the isoxazole ring but different substituents.
Uniqueness
5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one is unique due to the combination of the naphthalene ring, thioether linkage, and isoxazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
89660-90-2 |
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Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(naphthalen-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C14H11NO2S/c16-14-8-12(17-15-14)9-18-13-6-5-10-3-1-2-4-11(10)7-13/h1-8H,9H2,(H,15,16) |
InChI Key |
GCPZUBJPVDHQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=CC(=O)NO3 |
Origin of Product |
United States |
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